Acetyl[18]annulene
Description
Acetyl[18]annulene is a derivative of [18]annulene (C₁₈H₁₈), a cyclic conjugated hydrocarbon with 18 carbon atoms arranged in a planar macrocyclic structure . [18]annulene itself has been a subject of intense study due to its debated aromaticity and unique electronic structure. While the parent [18]annulene exhibits aromaticity under certain computational methods (e.g., B3LYP predicts a D₆ₕ symmetric structure with aromatic character), hybrid functionals like CAM-B3LYP and M06-2X suggest bond alternation and antiaromaticity . Acetylation may modulate these properties, as seen in analogous systems where substituents like methoxy groups enhance bioactivity .
Properties
CAS No. |
16495-73-1 |
|---|---|
Molecular Formula |
C20H20O |
Molecular Weight |
276.379 |
IUPAC Name |
1-(cyclooctadecanonaenyl)ethanone |
InChI |
InChI=1S/C20H20O/c1-19(21)20-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H,1H3 |
InChI Key |
WULJIFIZVOJEEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=CC=CC=CC=CC=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Annulenes of Varying Sizes
[18]annulene is intermediate in size between [12]- and [30]annulenes. Key differences include:
- Aromaticity : [18]annulene’s aromaticity is method-dependent, while [12]annulene (C₁₂H₁₂) is antiaromatic and [30]annulene (C₃₀H₃₀) exhibits aromaticity with a D₆ₕ or D₃ₕ symmetric structure .
- Conductivity : [18]annulene shows quantum electron conductivity exceeding the sum of two independent polyenes (e.g., IA+B = 0.5 μA at 1V vs. Iannulene = 0.7 μA), attributed to orbital delocalization (HOMO-5 contributes significantly) .
Table 1: Electronic Properties of Annulenes
Substituted Annulenes and Related Macrocycles
- Dodecadehydrotribenzo[18]annulene : Incorporates acetylene linkages, leading to delocalized excited states and strong intramolecular interactions. Its optical excitations involve π→π* transitions, with two low-energy resonances observed experimentally .
- Dibenzo[a,d][7]annulene derivatives : Exhibit pharmacological properties (e.g., antidepressant, cytotoxic) due to substituent effects. For example, 10-methoxy derivatives show enhanced antioxidant activity .
Spectroscopic Behavior
Solvent-Induced NMR Shifts
[18]annulene displays nonlinear solvent effects on ¹H NMR chemical shifts due to hyperpolarizability (χ) and asymmetry terms, unlike [12]- and [30]annulenes, which follow linear trends .
Table 2: Solvent Effects on ¹H NMR Chemical Shifts
Computational Methods
- Functionals : BHandHLYP/6-311+G(d,p) accurately predicts ¹H NMR shifts for [12]- and [18]annulenes, while B3LYP is preferred for [30]annulene .
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